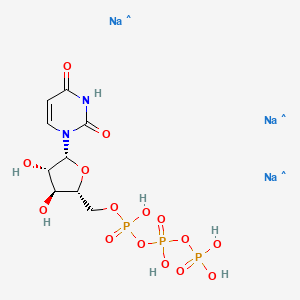![molecular formula C15H12N2S B12820061 6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12820061.png)
6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that features a fused ring system combining an imidazole and a thiazole ring with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-naphthylamine with α-haloketones in the presence of a base, followed by cyclization with thiourea. The reaction conditions often involve:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst/Base: Potassium carbonate or sodium hydroxide
The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the desired product.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This can involve:
Continuous flow reactors: To maintain consistent reaction conditions and improve scalability.
Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically with reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the naphthalene ring or the imidazole-thiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Halogenation with bromine or chlorine, nitration with nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism by which 6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole exerts its effects is often related to its ability to interact with biological macromolecules. It can:
Bind to enzymes: Inhibiting their activity by occupying the active site or altering the enzyme’s conformation.
Interact with DNA: Intercalating between base pairs, thereby affecting DNA replication and transcription.
Modulate receptors: Acting as an agonist or antagonist to various receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(Naphthalen-1-yl)-5,6-dihydroimidazo[2,1-b]thiazole
- 3-Methyl-6-(naphthalen-2-yl)-imidazo[2,1-b]thiazole
- 6-(Naphth-2-yl)-3-(trifluoromethyl)imidazo[2,1-b]thiazole
Uniqueness
6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H12N2S |
|---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C15H12N2S/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-17-7-8-18-15(17)16-14/h1-9,14H,10H2 |
InChI Key |
ISLAKABVTJWHLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C2N1C=CS2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4,7-Bis(5-bromo-4-(2-decyltetradecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12820014.png)


![tert-Butyl (2-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B12820043.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12820048.png)



